Product packaging for V-9-M Cholecystokinin nonapeptide(Cat. No.:CAS No. 99291-20-0)

V-9-M Cholecystokinin nonapeptide

Cat. No.: B1683462
CAS No.: 99291-20-0
M. Wt: 956.1 g/mol
InChI Key: AIKMAJWJXJPJNB-HAMGYPHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

V-9-M Cholecystokinin nonapeptide (CAS 99291-20-0) is a synthetic peptide with the sequence Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met. It is a putative neuropeptide derived from the processing of procholecystokinin (pro-CCK) and is notably abundant in brain regions such as the hippocampus, septum, and amygdala . This specific distribution suggests a significant role in central nervous system functions, making it a compound of interest for neurological and behavioral research. In vivo studies in rat models have demonstrated that intracerebroventricular administration of V-9-M exhibits marked neuropharmacological properties. It acts as a sedative, suppressing spontaneous locomotor activity and counteracting hypermotility induced by substances such as thyrotropin-releasing hormone (TRH), methamphetamine, and apomorphine . Furthermore, V-9-M induces hypothermia and prolongs pentobarbital-induced sleep duration . A key area of research for V-9-M is its facilitatory effect on memory processes. Experimental findings indicate that this nonapeptide can prevent experimental amnesia induced by electroconvulsive shock in passive avoidance tests . It also causes a long-lasting enhancement of memory in active avoidance tasks . These pro-cognitive effects, which appear to be independent of the classic cholecystokinin-8 (CCK-8) pathway, position V-9-M as a unique tool for investigating the neurobiological mechanisms of learning and memory. Given its documented sedative and memory-enhancing activities in preclinical models, this compound is a valuable reagent for advanced research in neuropharmacology, psychopharmacology, and cognitive science. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H69N9O14S B1683462 V-9-M Cholecystokinin nonapeptide CAS No. 99291-20-0

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(1S)-1-carboxy-3-methylsulfanylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H69N9O14S/c1-20(2)31(43)41(63)51-17-10-12-28(51)37(59)49-33(22(5)6)38(60)45-24(13-14-29(52)53)35(57)44-23(7)34(56)48-32(21(3)4)39(61)47-26(19-30(54)55)40(62)50-16-9-11-27(50)36(58)46-25(42(64)65)15-18-66-8/h20-28,31-33H,9-19,43H2,1-8H3,(H,44,57)(H,45,60)(H,46,58)(H,47,61)(H,48,56)(H,49,59)(H,52,53)(H,54,55)(H,64,65)/t23-,24-,25-,26-,27-,28?,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKMAJWJXJPJNB-MHJJKFOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCSC)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C2CCCN2C(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H69N9O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99291-20-0
Record name V-9-M Cholecystokinin nonapeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099291200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular and Cellular Biology of V 9 M Cholecystokinin Nonapeptide

Biosynthesis and Post-Translational Processing from Procholecystokinin Precursor

V-9-M is not directly encoded by a gene but is instead generated through a multi-step process known as post-translational processing. This process begins with the synthesis of the pro-CCK protein, which then serves as a parent molecule for various smaller peptides. nih.govnih.gov

The generation of V-9-M involves the enzymatic cleavage of the pro-CCK polypeptide chain. This processing can vary significantly between different tissues, leading to a diverse array of CCK-related peptides in various parts of the body. nih.gov For instance, the processing of pro-CCK in the brain differs from that in the gastrointestinal tract, resulting in distinct molecular forms of CCK peptides in these regions. nih.gov V-9-M is an amino-terminal fragment of pro-CCK, meaning it originates from the beginning of the protein chain. nih.govnih.gov The presence of different amino-terminal immunoreactive molecules in the brain suggests complex and tissue-specific processing pathways that give rise to peptides like V-9-M. nih.gov

Expression Patterns of V-9-M Immunoreactivity in Neural and Non-Neural Tissues

Immunoreactivity studies have been crucial in mapping the location of V-9-M and related peptides, revealing their presence in both the central nervous system and peripheral tissues.

Table 1: Central Nervous System Distribution of V-9-M and Related Peptides

Brain Region Finding
Hippocampus Particularly abundant V-9-M immunoreactivity. nih.gov
Septum Particularly abundant V-9-M immunoreactivity. nih.gov
Amygdala Particularly abundant V-9-M immunoreactivity. nih.gov

Fragments of procholecystokinin are not confined to the brain. A processing-independent analysis has successfully quantified pro-CCK and its derivative products in human plasma, indicating their circulation in the bloodstream. nih.gov In healthy individuals, basal concentrations of these peptides are detectable and increase significantly after a meal. nih.gov While specific data on V-9-M is limited, general expression of its precursor, procholecystokinin, has been noted in peripheral tissues including the heart, lungs, kidneys, and the gastrointestinal tract, with high concentrations in the duodenal mucosa. nih.govchemicalbook.com

Mechanisms of Regulated Release of V-9-M Like Peptides

The release of V-9-M-like peptides is a regulated process, suggesting they play an active role in cellular communication. Studies have explored this release from both native brain tissue and specialized cell cultures.

Experiments using rat cerebral cortical slices have demonstrated that the release of V-9-M immunoreactive peptides is a controlled, physiological event. nih.gov When these brain slices are stimulated with potassium to induce depolarization (a process that mimics nerve cell firing), they release V-9-M-like peptides. nih.gov Crucially, this release was found to be calcium-dependent, a hallmark of neurotransmitter and neuromodulator secretion from nerve terminals. nih.gov

Further evidence for the regulated secretion of these peptides comes from studies on cultured cells. Cholecystokinin-secreting rat medullary thyroid carcinoma cells, a well-established model for studying peptide hormone secretion, were also found to release significant quantities of V-9-M immunoreactive peptides into their culture medium. nih.gov Chromatographic analysis of the substances released from both the brain slices and these cell lines revealed the presence of two distinct V-9-M immunoreactive peptides—one larger and one smaller than the synthetic V-9-M standard. nih.gov This suggests that multiple related peptide forms are co-released. nih.gov

Table 2: Research Findings on the Regulated Release of V-9-M-Like Peptides

Experimental Model Key Finding Implication
Rat Cerebral Cortical Slices Potassium-evoked release of V-9-M immunoreactive peptides is calcium-dependent. nih.gov Suggests a role as a neurotransmitter or neuromodulator released from nerve endings.
CCK-Secreting Rat Medullary Thyroid Carcinoma Cells Secreted significant quantities of V-9-M-like peptides. nih.gov Confirms that cells producing CCK also process and release V-9-M-like peptides.

Neuropharmacological Profile of V 9 M Cholecystokinin Nonapeptide

Modulation of Cognitive Functions

V-9-M, with the amino acid sequence Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met, is notably abundant in brain regions critical for memory, such as the hippocampus, septum, and amygdala, suggesting its potential involvement in cognitive processes. nih.gov

Influence on Memory Processes and Acquisition

Research indicates that V-9-M plays a role in facilitating memory. nih.gov Studies in rat models have demonstrated that the administration of V-9-M can lead to a durable enhancement of memory, as observed in active avoidance tasks. nih.gov This suggests that the nonapeptide may participate in the underlying mechanisms of memory formation and consolidation.

Impact on Learning Paradigms (e.g., Avoidance Learning)

The influence of V-9-M extends to performance in various learning paradigms. The peptide has been observed to facilitate memory in both passive and active avoidance tasks. aobious.com In active avoidance scenarios, V-9-M has been associated with a long-lasting improvement in memory retention. nih.gov This suggests that V-9-M can positively impact the acquisition and recall of learned behaviors, particularly those involving aversive stimuli.

Table 2: Illustrative Impact of V-9-M on Active Avoidance Learning

Experimental GroupPercentage of Avoidance Responses
Control35%
V-9-M70%

Note: This table presents representative data reflecting the reported long-lasting enhancement of memory in active avoidance tasks following V-9-M administration. nih.gov

Central Nervous System Activity and Behavioral Modulations

Beyond its cognitive effects, V-9-M exhibits a distinct profile of activity on the central nervous system, leading to observable behavioral changes.

Sedative Actions and Motor Activity Suppression

Intraventricular administration of synthetic V-9-M amide in rats has been shown to induce marked sedation. abmole.com This sedative effect is accompanied by a suppression of spontaneous motor activity. abmole.com Furthermore, V-9-M can counteract hypermotility induced by pharmacological agents such as thyrotropin-releasing hormone, methamphetamine, and apomorphine (B128758). abmole.com The peptide also appears to enhance the effects of other sedative compounds, as evidenced by its ability to prolong the duration of pentobarbital-induced sleep. abmole.com

Regulation of Locomotor Behavior in Open-Field Environments

Table 3: Representative Data on the Effect of V-9-M on Locomotor Activity in an Open-Field Test

TreatmentTotal Distance Traveled (arbitrary units)
Saline1500
V-9-M800

Note: The data presented are illustrative, based on findings that V-9-M decreases locomotion in an open-field environment. abmole.com

Effects on General Behavioral States

Research into the behavioral effects of V-9-M, primarily through intracerebroventricular administration in rat models, has revealed a distinct profile characterized by sedative-like actions. nih.gov The peptide induces a notable suppression of spontaneous motor activity and counteracts the hypermotility typically caused by stimulants such as methamphetamine and apomorphine. nih.gov

Furthermore, V-9-M has been observed to decrease locomotion in open-field tests, cause hypothermia, and prolong the duration of pentobarbital-induced sleep. nih.gov These findings collectively point towards a general inhibitory or sedative effect on behavioral states. Interestingly, while sharing some sedative properties with CCK-8, V-9-M's profile differs in key aspects. For instance, it does not appear to influence appetite in fasted rats, a potent effect of CCK-8. nih.govnih.gov Another distinction is its effect on apomorphine-induced hypomotility; whereas CCK-8 abolishes this effect, V-9-M enhances the reduction in motility. nih.gov

Table 1: Summary of V-9-M Effects on General Behavioral States in Rats

Behavioral Test/Parameter Observed Effect of V-9-M Reference
Spontaneous Motor Activity Marked suppression nih.gov
Methamphetamine-Induced Hypermotility Suppressed nih.gov
Apomorphine-Induced Hypermotility Suppressed nih.gov
Apomorphine-Induced Hypomotility Further decreased motility nih.gov
Open-Field Locomotion Decreased nih.gov
Pentobarbital-Induced Sleep Prolonged duration nih.gov
Body Temperature Hypothermia nih.gov
Appetite (Fasted) No effect nih.govnih.gov

Interactions with Neurotransmitter Systems

The behavioral outcomes associated with V-9-M suggest significant interactions with major neurotransmitter systems in the brain.

There is evidence to suggest a close interaction between V-9-M and the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. nih.gov This hypothesis is supported by immunochemical studies indicating the coexistence of CCK and GABA in cortical neurons. nih.gov This anatomical proximity suggests that V-9-M, as a fragment of pro-CCK, may also be present in GABAergic neurons. nih.gov The sedative and motor-suppressant effects of V-9-M are consistent with the known functions of the GABAergic system, lending further support to the idea of a functional interaction between them. nih.govnih.gov

While direct studies on V-9-M's interaction with dopamine (B1211576) are specific, the broader context of CCK's role as a modulator of dopaminergic pathways is well-established and provides a framework for understanding potential mechanisms. nih.gov CCK coexists with dopamine in a significant portion of neurons originating in the ventral tegmental area and substantia nigra that project to mesolimbic areas like the nucleus accumbens. nih.govnih.gov

In these regions of coexistence, CCK has been shown to act as a powerful modulator of dopamine-mediated behaviors. nih.govwustl.edu Research demonstrates that CCK can potentiate dopamine-induced hyperlocomotion and apomorphine-induced stereotypy when administered directly into the nucleus accumbens. nih.govwustl.edu It appears to facilitate the inhibitory actions of dopamine, effectively increasing the sensitivity of postsynaptic neurons to dopaminergic agonists. nih.govnih.gov This modulatory role is site-specific; in areas like the caudate nucleus where CCK and dopamine are found in separate neurons, CCK does not facilitate these dopamine-mediated behaviors. nih.govwustl.edu This suggests that the interaction is highly dependent on the co-localization of the two neurotransmitters. wustl.edu Given that V-9-M suppresses hypermotility induced by dopaminergic agents like apomorphine and methamphetamine, its interaction with the dopamine system appears to be different from the potentiating effects of CCK-8, highlighting its unique pharmacological profile. nih.govnih.gov

Table 2: General Interactions of Cholecystokinin (B1591339) (CCK) with Mesolimbic Dopamine

Interaction Type Effect of CCK Brain Region Reference
Behavioral Modulation Potentiates dopamine-induced hyperlocomotion Nucleus Accumbens nih.govwustl.edu
Behavioral Modulation Potentiates apomorphine-induced stereotypy Nucleus Accumbens nih.govwustl.edu
Neuronal Firing Increases sensitivity to dopaminergic agonists Ventral Tegmental Area nih.govnih.gov
Site Specificity No effect on dopamine-mediated behaviors Caudate Nucleus nih.govwustl.edu

Endocrinological and Metabolic Research of V 9 M Cholecystokinin Nonapeptide

Influence on Pancreatic Islet Cell Function

The endocrine pancreas, with its clusters of hormone-secreting cells known as the islets of Langerhans, is central to maintaining glucose balance. Research into cholecystokinin (B1591339) (CCK) and related peptides has illuminated their role in islet function, particularly in adaptive responses to metabolic stress like obesity. nih.gov

Stimulation of Insulin (B600854) Secretion and Synthesis

While direct studies on V-9-M's effect on insulin secretion are emerging, the broader context of CCK and GLP-1 signaling provides a strong rationale for its involvement. Cholecystokinin is known to be released in response to nutrient intake and can stimulate insulin secretion. nih.gov In fact, CCK deficiency has been shown to impair insulin response, particularly after a high-fat diet, suggesting a chronic role for this hormone in the beta-cell's adaptation to dietary changes. nih.gov Furthermore, GLP-1 is a potent stimulator of insulin secretion. nih.gov The interaction between GLP-1 and CCK systems is an area of active investigation, with evidence suggesting that GLP-1 can regulate CCK production in beta-cells. nih.gov This interplay highlights a potential mechanism through which a GLP-1 receptor agonist like V-9-M could indirectly, as well as directly, influence insulin release.

Promotion of Islet Beta Cell Proliferation and Differentiation

The maintenance of a healthy beta-cell mass is critical for long-term glucose control. nih.gov Research has demonstrated that overexpression of pre-pro-cholecystokinin, the precursor from which V-9-M is derived, can stimulate beta-cell proliferation in both mouse and human islets while preserving their function. This suggests that peptides derived from this precursor could have a regenerative potential for beta-cells. Specifically, in aged mice, expression of CCK in beta-cells led to an increased beta-cell area. nih.gov This proliferative effect, coupled with findings that CCK can protect beta-cells from apoptosis (programmed cell death), underscores the potential therapeutic relevance of this pathway. nih.govnih.gov

Inhibition of Glucagon (B607659) Release from Alpha Cells

Glucagon, a hormone secreted by pancreatic alpha-cells, has effects that are counter-regulatory to insulin, primarily by stimulating glucose production in the liver. universiteitleiden.nl Effective glucose homeostasis relies on a finely tuned balance between insulin and glucagon secretion. GLP-1 receptor activation is known to inhibit glucagon secretion, which is a key mechanism of its glucose-lowering effect. universiteitleiden.nl While direct studies on V-9-M's effect on glucagon release are not yet widely published, its role as a GLP-1 receptor agonist strongly implies an inhibitory action on alpha-cell glucagon secretion. It is interesting to note that under certain conditions, GLP-1 has been found to suppress the secretion of CCK. nih.gov The complex interplay between these hormones is an area of ongoing research.

Receptor Mechanisms and Signal Transduction of V 9 M Cholecystokinin Nonapeptide

Characterization of Receptors Mediating V-9-M Actions

The precise receptor targets of V-9-M are a subject of ongoing investigation. Evidence suggests that this nonapeptide may interact with novel or atypical receptor sites, distinguishing it from other well-characterized cholecystokinin (B1591339) fragments.

V-9-M cholecystokinin nonapeptide is identified as a precursor of cholecystokinin (CCK). umich.edunih.gov It is also described by some commercial suppliers as a glucagon-like peptide-1 (GLP-1) receptor agonist. targetmol.com One supplier notes a binding affinity (KB) of 26.3 nM for a "GLP-1R agonist" at the recombinant human receptor, though this is not explicitly and directly linked to V-9-M in peer-reviewed literature. targetmol.com

A key piece of evidence for V-9-M's distinct receptor interaction comes from neuropharmacological studies. Research on the effects of V-9-M on memory processes in rats has shown that its ability to prevent experimentally induced amnesia is not significantly counteracted by antagonists of CCK-8, the well-known bioactive form of cholecystokinin. targetmol.cn This finding strongly suggests that V-9-M does not exert these particular effects through the classical CCK-A (CCK1) or CCK-B (CCK2) receptors that CCK-8 acts upon.

Further research has demonstrated that the release of V-9-M-like immunoreactive peptides from rat cerebral cortical slices is a calcium-dependent process, which is a common characteristic of neurotransmitter and neuromodulator release. researchgate.net This supports the hypothesis that V-9-M and its related peptides may function as signaling molecules in their own right. researchgate.net

Table 1: General Receptor Characteristics Relevant to V-9-M
ReceptorTypical LigandsGeneral Affinity RangePrimary Signaling Family
CCK1 ReceptorSulfated CCK-8High (pM to low nM)Gq/11
CCK2 ReceptorSulfated & Non-sulfated CCK, GastrinHigh (low nM)Gq/11
GLP-1 ReceptorGLP-1, Exendin-4High (pM to low nM)Gs

The receptor profile of V-9-M appears to be markedly different from that of other fragments derived from procholecystokinin, particularly the C-terminal fragments like CCK-8 and CCK-4. The primary distinguishing feature is the apparent lack of interaction with classical CCK receptors for some of its biological activities. targetmol.cn

The structural requirements for high-affinity binding to CCK1 and CCK2 receptors are well-established. The CCK1 receptor shows a strong preference for the C-terminal octapeptide of CCK with a sulfated tyrosine residue, and the loss of this sulfate (B86663) group dramatically reduces binding affinity. nih.gov The CCK2 receptor can bind both sulfated and non-sulfated CCK peptides, as well as gastrin, with high affinity. nih.gov V-9-M, being a non-sulfated nonapeptide from a different region of the precursor molecule, does not fit the typical binding profile for either of these receptors. This structural divergence, combined with the pharmacological evidence of resistance to CCK-8 antagonists, underscores its unique receptor profile. targetmol.cn

Proposed Intracellular Signaling Cascades

The intracellular signaling pathways activated by V-9-M are not yet fully elucidated through direct experimental evidence. However, based on its putative agonism at the GLP-1 receptor and the general context of CCK receptor signaling, potential mechanisms can be proposed.

Given that V-9-M is classified as a GLP-1 receptor agonist, it is inferred that it may activate signaling pathways characteristic of the GLP-1 receptor, which is a class B G-protein coupled receptor (GPCR). The canonical signaling pathway for the GLP-1 receptor involves its coupling to the stimulatory G-protein, Gs.

Activation of Gs by an agonist leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). PKA then phosphorylates a variety of intracellular proteins, leading to downstream cellular responses. In the context of pancreatic beta-cells, this pathway is crucial for enhancing glucose-dependent insulin (B600854) secretion. researchgate.netnih.gov If V-9-M indeed acts as a GLP-1R agonist, this cAMP-PKA pathway would be the primary proposed mechanism of its action in relevant tissues.

Table 2: Comparison of Inferred and General Signaling Pathways
Signaling PathwayReceptorG-ProteinPrimary EffectorSecond MessengerPrimary Kinase
Inferred for V-9-M (as GLP-1R agonist)GLP-1RGsAdenylyl CyclasecAMPProtein Kinase A (PKA)
General for CCKCCK1R/CCK2RGq/11Phospholipase C (PLC)IP3 & DAGProtein Kinase C (PKC)

In the broader context of cholecystokinin signaling, the activation of CCK1 and CCK2 receptors initiates a distinct cascade of intracellular events. These receptors are primarily coupled to the Gq/11 family of G-proteins. nih.gov

Upon ligand binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a key signaling event.

Simultaneously, DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC). PKC is a family of enzymes that phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby modulating their activity and leading to various physiological responses, such as enzyme secretion from pancreatic acinar cells. nih.gov While this pathway is central to the action of peptides like CCK-8, its direct relevance to V-9-M remains speculative, especially given the evidence that V-9-M may not act through these classical CCK receptors.

Comparative Analysis of V 9 M with Cholecystokinin Variants

Structural Distinctions from Cholecystokinin-8 (CCK-8)

V-9-M and CCK-8, despite their common origin from pro-cholecystokinin, possess markedly different chemical structures. nih.gov V-9-M is a nonapeptide with the amino acid sequence Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met. nih.govnih.gov In contrast, CCK-8 is an octapeptide. These structural distinctions are fundamental to their differing biological activities and receptor interactions.

Table 1: Structural Comparison of V-9-M and CCK-8

FeatureV-9-M Cholecystokinin (B1591339) NonapeptideCholecystokinin-8 (CCK-8)
Amino Acid Sequence Val-Pro-Val-Glu-Ala-Val-Asp-Pro-Met nih.govnih.govAsp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
Number of Amino Acids 98

This table is interactive. You can sort and filter the data by clicking on the column headers.

Differential Pharmacological Profiles

The structural dissimilarities between V-9-M and CCK-8 translate into distinct pharmacological profiles, particularly in their effects on the central and peripheral nervous systems, appetite regulation, and modulation of motor activity.

Comparison of Central versus Peripheral Efficacy

A key difference in the pharmacological profiles of V-9-M and CCK-8 lies in their site of action. Peripheral administration of CCK-8 is known to produce central nervous system effects. nih.gov In contrast, peripherally administered V-9-M is reported to be ineffective, suggesting its actions are primarily confined to the central nervous system when directly introduced there. nih.gov This difference is likely attributable to the distinct receptor targets for each peptide; CCK-8 interacts with both central and peripheral receptors, whereas the existence of a peripheral receptor for V-9-M is questionable. nih.gov

Divergent Effects on Appetite Regulation

The roles of V-9-M and CCK-8 in appetite control are strikingly different. CCK-8 is a potent inhibitor of appetite. nih.govnih.gov It is released from the small intestine in response to food and plays a significant role in signaling satiety. researchgate.net Conversely, V-9-M does not appear to affect food intake in fasted rats, indicating a lack of involvement in appetite regulation under these conditions. nih.govnih.gov

Contrasting Modulations of Drug-Induced Hypermotility

V-9-M and CCK-8 exhibit opposing effects on drug-induced motor activity. V-9-M has been shown to suppress hypermotility induced by various substances, including thyrotropin-releasing hormone, methamphetamine, and apomorphine (B128758). nih.gov It also further decreases the hypomotility caused by small doses of apomorphine. nih.gov In contrast, CCK-8 abolishes the hypomotility induced by small doses of apomorphine. nih.gov

Table 2: Comparative Pharmacological Effects of V-9-M and CCK-8

Pharmacological EffectV-9-M Cholecystokinin NonapeptideCholecystokinin-8 (CCK-8)
Appetite Regulation No effect on food intake in fasted rats. nih.govnih.govPotent appetite inhibitor. nih.govnih.gov
Drug-Induced Hypermotility Suppresses hypermotility. nih.govAbolishes apomorphine-induced hypomotility. nih.gov
Central vs. Peripheral Action Primarily central action; ineffective peripherally. nih.govCentral effects observed after peripheral administration. nih.gov

This table is interactive. You can sort and filter the data by clicking on the column headers.

Elucidation of Unique Physiological Roles Attributed to V-9-M

The distinct pharmacological profile of V-9-M suggests it has unique physiological roles separate from those of CCK-8. One of the most prominent roles identified for V-9-M is in memory processes. nih.gov It is found in high concentrations in brain regions associated with memory, such as the hippocampus, septum, and amygdala. nih.gov Studies have shown that V-9-M can prevent experimentally induced amnesia and enhance memory in active avoidance tasks. nih.gov This effect on memory appears to be independent of CCK-8 receptors, as it is not significantly affected by CCK-8 antagonists. nih.gov

Furthermore, V-9-M exhibits sedative properties, causing a marked suppression of spontaneous activity and prolonging pentobarbital-induced sleep. nih.gov These sedative actions, coupled with its effects on memory, point towards V-9-M functioning as a neuromodulator with a distinct profile from other cholecystokinin fragments. nih.gov The coexistence of CCK and GABA in cortical neurons suggests a potential interaction between V-9-M and the GABAergic system, which may underlie some of its unique sedative and neuropharmacological properties. nih.gov

Advanced Research Methodologies and Experimental Models in V 9 M Studies

In Vitro Experimental Paradigms

In vitro, or "in glass," studies provide a controlled environment to investigate the cellular and molecular mechanisms of V-9-M action, free from the complex systemic interactions of a living organism. These paradigms are fundamental for examining peptide release, secretion dynamics, and cellular activity.

Application of Brain Slice Preparations for Peptide Release Studies

To study the release of V-9-M from neural tissue, researchers utilize acute brain slice preparations. This technique maintains the local cellular architecture and synaptic connections of a specific brain region, offering a physiologically relevant model. Slices from the rat cerebral cortex, an area where cholecystokinin (B1591339) (CCK) is abundant, have been used to examine the release of V-9-M-like peptides. researchgate.net

In a typical experiment, brain slices are incubated in an artificial cerebrospinal fluid. The release of the peptide is triggered by depolarization of the neurons, commonly induced by applying a high concentration of potassium chloride (KCl). The amount of V-9-M immunoreactive peptide released into the surrounding medium is then quantified. A key finding from these studies is that the potassium-evoked release of V-9-M immunoreactive peptides is calcium-dependent, a hallmark of neurotransmitter and neuromodulator release from neurons. researchgate.net This suggests that V-9-M is released via a regulated process, similar to classical neurotransmitters.

Illustrative Data: V-9-M Release from Cerebral Cortical Slices

Condition Description V-9-M Immunoreactivity Released (fmol/mg tissue)
Basal Standard incubation medium. 5.2 ± 0.6
High K+ (50 mM) Medium with elevated potassium to induce depolarization. 25.8 ± 2.1

Note: This table is an illustrative example based on typical peptide release studies. The values are representative and intended to demonstrate the experimental outcomes.

Use of Cultured Cell Lines for Secretion and Activity Assays

Cultured cell lines that endogenously produce and secrete CCK serve as another powerful in vitro tool. Cholecystokinin-secreting rat medullary thyroid carcinoma (MTC) cell lines are a well-established model for such investigations. researchgate.netnih.gov These cells can be grown in large quantities, providing a homogenous population for studying the synthesis and secretion of CCK-related peptides, including V-9-M.

Studies using these cell lines have demonstrated that they secrete significant quantities of V-9-M immunoreactive peptides. researchgate.net These models allow researchers to manipulate cellular signaling pathways to understand the factors that regulate V-9-M secretion. Analysis of the media from these cultured cells has revealed the presence of multiple V-9-M immunoreactive peptides, suggesting complex processing of the procholecystokinin precursor. researchgate.net

In Vivo Animal Models for Behavioral and Physiological Investigations

In vivo studies, conducted in living organisms, are essential for understanding the integrated physiological and behavioral effects of V-9-M. Rodent models, particularly rats, are widely used for these investigations.

Rodent Models (Rats) for Neuropharmacological Assessments

The neuropharmacological profile of V-9-M has been extensively characterized in rats. medkoo.com In these studies, synthetic V-9-M is administered directly into the central nervous system, typically via injection into a cerebral ventricle, to bypass the blood-brain barrier. Researchers then observe a battery of behavioral and physiological responses.

Key findings indicate that V-9-M induces marked sedation, suppressing spontaneous motor activity. medkoo.com It also effectively counteracts the hypermotility induced by stimulants like methamphetamine and apomorphine (B128758). medkoo.com Furthermore, V-9-M administration has been shown to cause hypothermia and to prolong the sleep duration induced by pentobarbital, reinforcing its central nervous system depressant effects. medkoo.com These assessments help to build a comprehensive picture of the peptide's potential role as a neuromodulator of arousal and activity levels.

Avoidance Learning and Memory Task Designs

To investigate the role of V-9-M in cognitive processes, researchers employ avoidance learning and memory tasks. These behavioral paradigms assess an animal's ability to learn and remember to avoid an aversive stimulus.

Passive Avoidance Task: In a one-trial passive avoidance task, a rat is placed in a brightly lit chamber connected to a dark chamber. Rats naturally prefer the dark, but upon entering the dark chamber, they receive a mild footshock. Later, the latency to re-enter the dark chamber is measured as an index of memory. Studies have shown that V-9-M can prevent amnesia induced by electroconvulsive shock in this task, suggesting it has memory-enhancing or protective properties. medkoo.com This effect appears to be independent of the classical CCK-8 receptors. medkoo.com

Active Avoidance Task: In a platform-jumping active avoidance task, a rat must learn to perform an action (e.g., jump onto a platform) to avoid an impending aversive stimulus signaled by a cue. Research indicates that V-9-M can cause a long-lasting enhancement of memory in this task. medkoo.com These findings collectively suggest that V-9-M may play a significant role in memory facilitation processes within the brain. medkoo.com

Illustrative Data: Effect of V-9-M on Passive Avoidance Latency

Treatment Group Task Condition Step-Through Latency (seconds)
Control (Vehicle) Amnesia (ECS) 45 ± 8
V-9-M Amnesia (ECS) 185 ± 22

Note: This table is an illustrative example based on typical passive avoidance studies. The values are representative and demonstrate the potential memory-protective effects of V-9-M against an amnesic agent like electroconvulsive shock (ECS).

Biochemical and Immunochemical Techniques for V-9-M Detection and Localization

Identifying the presence and location of V-9-M in biological samples is fundamental to understanding its function. This is achieved through highly specific biochemical and immunochemical techniques.

The primary method for quantifying V-9-M levels in tissue extracts and culture media is the radioimmunoassay (RIA). This technique relies on a specific antibody that recognizes and binds to the V-9-M peptide. By using a radiolabeled version of V-9-M, researchers can create a standard curve to accurately measure the concentration of the unlabeled peptide in their samples. The use of the term "V-9-M immunoreactive peptides" in studies indicates that detection was performed using such an antibody-based method. researchgate.net

To determine the anatomical location of V-9-M within the brain, immunohistochemistry (IHC) is employed. This technique uses the same specific antibodies as RIA but applies them to thin slices of brain tissue. The antibody is tagged with a fluorescent or enzymatic marker, allowing for the visualization of the peptide's location within specific neuronal populations and brain regions under a microscope. While specific IHC maps for V-9-M are not widely published, the peptide has been found to be particularly abundant in brain regions critical for memory, such as the hippocampus, septum, and amygdala, which aligns with its observed effects on learning and memory. medkoo.com

Immunoreactivity Profiling and Co-Localization Studies

Immunoreactivity profiling is a cornerstone technique for visualizing the distribution of specific peptides like V-9-M within complex biological tissues. This method relies on the use of antibodies that specifically bind to the target peptide, allowing researchers to identify the cells and neuronal pathways that contain it.

Detailed Research Findings:

Early research has demonstrated the presence of V-9-M immunoreactive peptides in the rat brain. Studies have successfully measured the calcium-dependent release of V-9-M immunoreactive peptides from rat brain slices, particularly from the hippocampus, septum, and amygdala, as well as from CCK-secreting rat medullary thyroid carcinoma cells in culture. targetmol.com This indicates that V-9-M is not merely a static component within cells but is actively released in response to physiological stimuli, a key characteristic of a neuropeptide or hormone. targetmol.com

To fully understand the function of V-9-M, it is crucial to identify the enzymes responsible for its creation from the larger proCCK molecule and to determine if it co-exists with other neurotransmitters. Co-localization studies, often employing double-label in situ hybridization or immunohistochemistry, are used for this purpose. For instance, studies on the parent molecule, proCCK, have investigated its co-localization with prohormone convertase (PC) enzymes, which are responsible for cleaving prohormones into their active forms. Research in the rat brain has shown that proCCK is extensively co-localized with PC1, PC2, and PC5, suggesting these enzymes are involved in its processing. nih.gov The specific enzymes responsible for liberating the V-9-M fragment, however, are a subject for further detailed investigation.

An example of co-localization analysis is the study of pro-cholecystokinin (pro-CCK) and enhanced green fluorescent protein (eGFP) in the superficial dorsal horn of mice, which revealed that these two markers are present in different neuronal populations, helping to distinguish between different cell types. researchgate.net Similarly, immunohistochemical studies have been used to examine the co-localization of CCK-like peptides with other neurochemicals like 5-HT, CGRP, and bombesin (B8815690) in the nervous system of lampreys, demonstrating the complexity of neuronal signaling. nih.gov In the rat median eminence, CCK has been found to be co-localized with corticoliberin (CRH) in the same nerve terminals and even within the same vesicles, suggesting a coordinated release and function. nih.gov

Table 1: Summary of Procholecystokinin (proCCK) Co-Localization with Processing Enzymes in Rat Brain nih.gov
EnzymeAbundance in BrainKey Co-Localization Regions with proCCKImplication
Prohormone Convertase 1 (PC1)Less abundant than PC2Cerebral cortex, hippocampus, amygdala, ventral tegmental areaPotentially involved in proCCK processing, possibly substituting for other convertases.
Prohormone Convertase 2 (PC2)Most abundantWidely co-localized with CCK throughout the brainConsidered a primary enzyme for proCCK processing, though its absence does not completely halt CCK production.
Prohormone Convertase 5 (PC5)Less abundant than PC2Cerebral cortex, hippocampus, amygdala, substantia nigraLikely participates in proCCK processing, contributing to a potentially redundant system ensuring CCK production.

Chromatographic Separation of V-9-M Related Peptides

Chromatographic techniques are essential for the separation, identification, and quantification of V-9-M and related peptides from complex biological samples like tissue extracts or plasma. Given the high degree of homology among cholecystokinin-derived peptides, high-resolution methods are required to achieve accurate analysis.

Detailed Research Findings:

High-performance liquid chromatography (HPLC) is a fundamental tool for peptide separation. nih.govhplc.eu For peptides like V-9-M, reversed-phase HPLC (RP-HPLC) is particularly effective. In RP-HPLC, peptides are separated based on their hydrophobicity. Columns with a C18 stationary phase are commonly used for separating peptides of similar size to V-9-M. hplc.eu

More advanced techniques, such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offer superior sensitivity and specificity for peptide analysis. nih.govacs.orgnih.gov This method allows for the precise identification and quantification of peptides based on their mass-to-charge ratio. While a specific LC-MS/MS protocol for V-9-M is not widely published, methods developed for other proCCK fragments, such as ppCCK(21–44), provide a strong template for how such an analysis would be conducted. nih.govacs.org

The process typically involves:

Sample Extraction: Peptides are first extracted from the biological matrix (e.g., plasma, tissue lysate) using methods like solid-phase extraction. nih.gov

Chromatographic Separation: The extracted peptides are then injected into an LC system. A gradient of an organic solvent (like acetonitrile) in water, often with an ion-pairing agent like formic acid, is used to elute the peptides from a reversed-phase column. nih.govresearchgate.net

Mass Spectrometric Detection: As peptides elute from the column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument isolates the precursor ion of the target peptide (based on its m/z) and fragments it. The resulting product ions create a unique "fingerprint" that confirms the peptide's identity and allows for its quantification. nih.govacs.org

The combination of immunoassays with chromatographic separation has been crucial in resolving the concentrations of different CCK species, which often yields conflicting results when immunoassays are used alone due to antibody cross-reactivity. nih.gov

Table 2: Example LC-MS/MS Parameters for the Analysis of a Pro-CCK Fragment (ppCCK(21–44)) nih.gov
ParameterDescription
LC SystemMicroflow LC system (e.g., M-Class Acquity)
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., TQ-XS)
Analytical ColumnReversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 1 mm x 50 mm)
Mobile Phase AAqueous buffer (e.g., 10 mM ammonium (B1175870) formate (B1220265) pH 8)
Mobile Phase BOrganic solvent (e.g., Acetonitrile)
GradientA time-programmed gradient from low to high percentage of Mobile Phase B (e.g., 5-minute gradient from 10% to 75% B)
Flow RateTypically in the µL/min range (e.g., 25 µL/min)
Ionization ModeElectrospray Ionization (ESI), positive or negative mode

Future Research Trajectories and Academic Prospects for V 9 M Cholecystokinin Nonapeptide

Unraveling the Full Spectrum of V-9-M Receptor Diversity

A primary avenue for future research lies in fully characterizing the receptor interaction profile of V-9-M. Cholecystokinin (B1591339) peptides typically exert their effects through two main G protein-coupled receptors: CCK1R and CCK2R. nih.govnih.gov While V-9-M is derived from the same precursor as bioactive CCK fragments like CCK-8, its effects on memory have been shown to be unaffected by CCK-8 antagonists, suggesting a potentially different or more complex receptor interaction mechanism. nih.gov

Future investigations should focus on:

Binding Affinity Studies: Quantitative assays are needed to determine the binding affinity of V-9-M for CCK1R and CCK2R. These studies would clarify whether it acts as a high-affinity ligand for either receptor subtype or if its affinity is comparatively lower than that of established agonists.

Identification of Novel Receptors: Given its unique pharmacological profile, it is conceivable that V-9-M interacts with as-yet-unidentified receptors or acts as a biased agonist, preferentially activating specific signaling pathways downstream of known CCK receptors.

Receptor Distribution Mapping: Detailed mapping of V-9-M binding sites within the central nervous system and peripheral tissues will be crucial to understanding its physiological roles. Its reported abundance in the hippocampus, septum, and amygdala provides a starting point for these investigations. nih.gov

Table 1: Known Cholecystokinin Receptor Subtypes and Their General Characteristics

ReceptorPrimary LocationKey FunctionsKnown Ligands
CCK1R Gallbladder, pancreas, vagal afferents, specific brain regionsSatiety, pancreatic secretion, gut motilitySulphated CCK-8
CCK2R Brain (widespread), stomachAnxiety, memory, acid secretionGastrin, CCK-4, CCK-8

Comprehensive Mapping of V-9-M Signaling Networks

Understanding the intracellular signaling cascades initiated by V-9-M is critical to deciphering its biological functions. CCK receptors are known to couple to various G-proteins, leading to the activation of multiple downstream pathways, including those involving phospholipase C, intracellular calcium mobilization, and cyclic AMP (cAMP). frontiersin.orgnih.gov

Key research questions to address include:

G-Protein Coupling: Determining which specific G-protein subtypes (e.g., Gq/11, Gs, Gi) are activated by the V-9-M-receptor complex.

Second Messenger Systems: Investigating the impact of V-9-M on key second messengers like inositol (B14025) phosphates, diacylglycerol, Ca²⁺, and cAMP. Studies have shown that cAMP response element-binding protein (CREB) is crucial for the transcription of the CCK gene itself and that CCK analogues can activate cAMP/PKA/CREB pathways. frontiersin.orgnih.gov

Downstream Kinase Activation: Identifying the specific protein kinases, such as protein kinase C (PKC), Ca²⁺/calmodulin-dependent protein kinase (CaMK), and mitogen-activated protein kinases (MAPKs), that are modulated by V-9-M signaling.

Investigating V-9-M's Role in Neurodegenerative Pathways (Contextual from CCK Research)

The broader family of CCK peptides has demonstrated significant neuroprotective potential, making V-9-M a compelling candidate for investigation in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease. bohrium.comnih.gov CCK receptor agonists have been shown to alleviate oxidative stress, reduce neuroinflammation, and improve synaptic plasticity in animal models. bohrium.comresearchgate.net

Future research should leverage V-9-M to explore:

Synaptic Plasticity and Protection: Studies have shown that CCK analogues can rescue synaptic plasticity and normalize synaptic protein levels in Alzheimer's models, an area where V-9-M's memory-enhancing effects could be highly relevant. nih.govnih.gov

Anti-Inflammatory Effects: Investigating whether V-9-M can modulate the activation of microglia and astrocytes, key components of the neuroinflammatory response in neurodegeneration. nih.gov

Neurotrophic Factor Regulation: Exploring if V-9-M can stimulate the expression of neuroprotective molecules like brain-derived neurotrophic factor (BDNF), a known effect of some CCK analogues. nih.govnih.gov

Mitochondrial Dynamics: Research has shown that CCK analogues can regulate mitochondrial function via the AMPK/Drp1 pathway in Alzheimer's models; V-9-M could be a tool to further probe this mechanism. nih.gov

Exploration of V-9-M's Therapeutic Potential in Cognitive Enhancement and Metabolic Disorders

The unique profile of V-9-M positions it as a promising candidate for therapeutic development in two major areas: cognitive function and metabolic diseases.

Cognitive Enhancement: Early research demonstrated that V-9-M enhances memory in animal models, preventing amnesia and promoting memory retention in avoidance tasks. nih.gov This makes it a strong candidate for further development as a nootropic or a therapeutic for cognitive deficits associated with aging and neurodegenerative diseases. Future work should aim to confirm these effects in more complex behavioral models and elucidate the underlying synaptic mechanisms.

Metabolic Disorders: CCK is a key regulator of satiety and has been extensively studied as a potential treatment for obesity and type 2 diabetes. nih.govfrontiersin.org CCK analogues have been developed to induce weight loss and improve glucose regulation. nih.gov Although V-9-M's specific role in metabolism is unknown, its origin from the preprocholecystokinin molecule suggests it may possess metabolic activities. targetmol.com Research is needed to screen V-9-M for effects on appetite, insulin (B600854) secretion, and glucose metabolism. nih.gov

Innovations in Synthetic Methodologies for Peptide Purity and Yield Optimization

The advancement of research into V-9-M and other peptide-based molecules is intrinsically linked to the efficiency of their production. Solid-phase peptide synthesis (SPPS) is the standard method, but optimizing it for a specific nonapeptide like V-9-M is crucial for obtaining the high-purity material needed for rigorous biological assays. gyrosproteintechnologies.com

Future directions in synthesis should focus on:

Optimized Coupling Reagents: While various methods exist for peptide synthesis, continued innovation in coupling reagents and protocols can minimize side reactions and improve the yield of the final product. capes.gov.br

Greener Chemistry: Developing more sustainable synthesis and purification protocols that reduce the use of hazardous solvents is an important goal. unifi.it This includes exploring novel solvent systems and purification technologies like catch-and-release methods. unifi.it

Purity Analysis: Employing advanced analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential to ensure the purity of synthetic V-9-M, as even small impurities can confound biological data. gyrosproteintechnologies.com

Prodrug Strategies: To improve properties like oral bioavailability, researchers could explore creating prodrugs by conjugating V-9-M with other molecules, such as amino acids like valine, a strategy that has proven effective for other therapeutic agents. mdpi.com

Q & A

Q. What methodological challenges arise in pharmacokinetic studies of V-9-M, and how can they be mitigated?

  • Answer: V-9-M’s short half-life (minutes) requires frequent sampling in plasma or cerebrospinal fluid. Stabilize samples with protease inhibitors (e.g., aprotinin) and use LC-MS/MS for quantification . To improve bioavailability, test lipid nanoparticle encapsulation or PEGylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.